molecular formula C30H23FN2O4S B302423 ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[2-(PROP-2-YN-1-YLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[2-(PROP-2-YN-1-YLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B302423
M. Wt: 526.6 g/mol
InChI Key: PRRCKZVJBVZWLG-UQQQWYQISA-N
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Description

Ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a fluorophenyl group, and a naphthylmethylene moiety

Preparation Methods

The synthesis of ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[2-(PROP-2-YN-1-YLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the fluorophenyl and naphthylmethylene groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[2-(PROP-2-YN-1-YLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

These compounds share a similar thiazolo[3,2-a]pyrimidine core but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C30H23FN2O4S

Molecular Weight

526.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H23FN2O4S/c1-4-16-37-24-15-12-19-8-6-7-9-22(19)23(24)17-25-28(34)33-27(20-10-13-21(31)14-11-20)26(29(35)36-5-2)18(3)32-30(33)38-25/h1,6-15,17,27H,5,16H2,2-3H3/b25-17-

InChI Key

PRRCKZVJBVZWLG-UQQQWYQISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=C(C=CC5=CC=CC=C54)OCC#C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OCC#C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OCC#C)S2)C

Origin of Product

United States

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